molecular formula C22H14F3N3O2 B12168720 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide

Cat. No.: B12168720
M. Wt: 409.4 g/mol
InChI Key: WPISYABJGVRKOC-UHFFFAOYSA-N
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Description

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with a naphthalene ring and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a naphthalene derivative with a pyridazinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an alkaline medium at lower temperatures.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is unique due to the presence of both the naphthalene ring and the trifluorophenyl group, which confer distinct electronic and steric properties. These features enhance its potential interactions with biological targets and its stability in various chemical environments.

Properties

Molecular Formula

C22H14F3N3O2

Molecular Weight

409.4 g/mol

IUPAC Name

2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)-N-(3,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C22H14F3N3O2/c23-17-10-16(11-18(24)22(17)25)26-20(29)12-28-21(30)8-7-19(27-28)15-6-5-13-3-1-2-4-14(13)9-15/h1-11H,12H2,(H,26,29)

InChI Key

WPISYABJGVRKOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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